molecular formula C9H8BrNO4 B12336366 Methyl 3-bromo-4-methyl-2-nitrobenzoate CAS No. 320740-33-8

Methyl 3-bromo-4-methyl-2-nitrobenzoate

Cat. No.: B12336366
CAS No.: 320740-33-8
M. Wt: 274.07 g/mol
InChI Key: CNRZAPHTDRGVDW-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-methyl-2-nitrobenzoate: is an organic compound with the molecular formula C9H8BrNO4. It is a derivative of benzoic acid, featuring a bromine atom, a nitro group, and a methyl ester group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-4-methyl-2-nitrobenzoate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-methyl-2-nitrobenzoate undergoes several types of chemical reactions:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Scientific Research Applications

Methyl 3-bromo-4-methyl-2-nitrobenzoate is used in various scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4-methyl-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions. These interactions can affect various biochemical pathways, making it useful in enzyme inhibition studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-bromo-4-methyl-2-nitrobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and nitro groups allows for diverse chemical transformations and applications in various research fields .

Properties

CAS No.

320740-33-8

Molecular Formula

C9H8BrNO4

Molecular Weight

274.07 g/mol

IUPAC Name

methyl 3-bromo-4-methyl-2-nitrobenzoate

InChI

InChI=1S/C9H8BrNO4/c1-5-3-4-6(9(12)15-2)8(7(5)10)11(13)14/h3-4H,1-2H3

InChI Key

CNRZAPHTDRGVDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)OC)[N+](=O)[O-])Br

Origin of Product

United States

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